Hydrangetin

Description

Propriétés

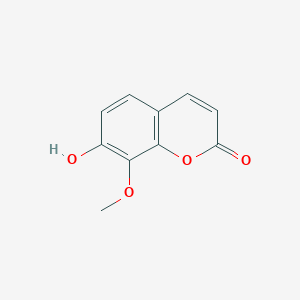

IUPAC Name |

7-hydroxy-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c1-13-10-7(11)4-2-6-3-5-8(12)14-9(6)10/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAQWEMHXSIRYBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1OC(=O)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197544 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485-90-5 | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000485905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Hydrangetin: A Technical Guide to its Discovery, Isolation, and Biological Significance in Hydrangea Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrangetin, chemically identified as 7-hydroxy-8-methoxycoumarin, is a naturally occurring phenolic compound found within various species of the Hydrangea genus. This technical guide provides a comprehensive overview of the discovery, isolation, and potential biological activities of this compound. Detailed methodologies for extraction and purification from Hydrangea plant material are presented, alongside a summary of quantitative data for related compounds to serve as a benchmark. Furthermore, this document elucidates the potential signaling pathways modulated by this compound and structurally similar coumarins, primarily focusing on the NF-κB and MAPK pathways, which are critical in inflammation and other cellular processes. The information is intended to equip researchers and drug development professionals with the foundational knowledge required to further investigate the therapeutic potential of this compound.

Introduction: Discovery and Occurrence

This compound (7-hydroxy-8-methoxycoumarin) is a coumarin (B35378) derivative that has been identified as a constituent of Hydrangea species. While not as extensively studied as other prominent compounds in Hydrangea such as hydrangenol (B20845) or phyllodulcin, its presence is documented in the scientific literature. Coumarins, as a class of compounds, are known for their diverse pharmacological activities, making this compound a molecule of interest for further investigation.

This compound has been reported in Hydrangea macrophylla and Hydrangea paniculata. Its biosynthesis is believed to follow the shikimic acid pathway, with cinnamic acid and p-coumaric acid being identified as precursors. The exploration of the chemical diversity of Hydrangea species continues to reveal a wide array of secondary metabolites, with this compound being one of the many coumarins contributing to the plant's chemical profile.

Experimental Protocols: Isolation and Purification of this compound

The following is a generalized, multi-step protocol for the isolation and purification of this compound from Hydrangea species, based on established methodologies for the separation of phytochemicals from this genus.

Plant Material Preparation

-

Collection and Identification: Fresh leaves, stems, or flowers of the desired Hydrangea species should be collected. Proper botanical identification is crucial to ensure the correct starting material.

-

Drying: The plant material should be air-dried in a well-ventilated area, protected from direct sunlight, or lyophilized (freeze-dried) to preserve the chemical integrity of the constituents.

-

Grinding: The dried plant material is then ground into a fine powder to increase the surface area for efficient solvent extraction.

Extraction

A detailed workflow for the extraction and isolation process is depicted below.

Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC): The ethyl acetate fraction is subjected to VLC on silica gel, eluting with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., n-hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol), to yield several sub-fractions.

-

Silica Gel Column Chromatography: The sub-fractions containing the compound of interest (as determined by Thin Layer Chromatography, TLC) are further purified by column chromatography on silica gel. The elution is typically performed with a gradient of n-hexane and ethyl acetate.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification of this compound is achieved using preparative HPLC with a C18 column and a mobile phase consisting of a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Structural Elucidation

The structure of the isolated pure compound is confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR spectroscopy to elucidate the chemical structure.

Quantitative Data

While specific quantitative data for this compound from Hydrangea species is not widely reported, the following table summarizes data for related and co-occurring compounds in Hydrangea macrophylla, which can serve as a reference for expected yields and analytical parameters.

| Compound | Plant Part | Extraction Method | Analytical Method | Concentration/Yield | Reference |

| Phyllodulcin | Leaves | Methanol Extraction | HPLC | Varies with processing and season | [1] |

| Hydrangenol | Leaves | Methanol Extraction | HPLC | Varies with processing and season | [1] |

| Phyllodulcin 8-O-β-D-glucopyranoside | Leaves | Methanol Extraction | HPLC | Varies with processing and season | [1] |

| Hydrangenol 8-O-β-D-glucopyranoside | Leaves | Methanol Extraction | HPLC | Varies with processing and season | [1] |

Bioactivity and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are limited. However, research on structurally similar coumarins provides strong indications of its potential biological activities and mechanisms of action. The primary pathways implicated are the NF-κB and MAPK signaling cascades, which are central to the regulation of inflammation.

Anti-inflammatory Activity via NF-κB and MAPK Pathways

Studies on compounds like 4-hydroxy-7-methoxycoumarin (B561722) have shown potent anti-inflammatory effects.[2] These effects are mediated through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

NF-κB Signaling Pathway:

In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, IL-1β, and IL-6. This compound and related coumarins are hypothesized to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory responses.[2][3]

MAPK Signaling Pathway:

The MAPK family, including ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. Upon stimulation, these kinases are phosphorylated and activated, leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Structurally similar coumarins have been shown to inhibit the phosphorylation of ERK and JNK, suggesting that this compound may also exert its anti-inflammatory effects by modulating these pathways.[2][4][5]

Other Potential Bioactivities

-

Antioxidant Activity: Coumarins are known to possess antioxidant properties, and it is plausible that this compound can act as a scavenger of reactive oxygen species (ROS).[6][7]

-

Melanogenesis Regulation: Some coumarins, such as 8-methoxycoumarin, have been shown to enhance melanogenesis via the MAPK signaling pathway, suggesting a potential role for this compound in pigmentation disorders.[4][8]

Conclusion and Future Directions

This compound (7-hydroxy-8-methoxycoumarin) is a phytochemical found in Hydrangea species with potential therapeutic applications, particularly in the realm of inflammation. While its isolation has been documented as part of broader phytochemical studies of Hydrangea, a dedicated and detailed investigation into its optimal isolation protocol and quantification across different species and plant parts is warranted. Furthermore, the elucidation of its precise mechanisms of action, particularly its interaction with the NF-κB and MAPK signaling pathways, will be crucial for its development as a potential therapeutic agent. Future research should focus on in-depth in vitro and in vivo studies to validate the hypothesized biological activities and to explore the full pharmacological potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Ameliorative effects of 7-methylcoumarin and 7-methoxycoumarin against CCl4-induced hepatotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-Methoxycoumarin enhances melanogenesis via the MAPKase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of 7-Hydroxy-8-Methoxycoumarin in Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 7-hydroxy-8-methoxycoumarin, also known as fraxetin (B1674051), in plants. Fraxetin is a simple coumarin (B35378) with a range of biological activities, making its biosynthetic pathway a subject of significant interest for researchers in plant science, natural product chemistry, and drug development. This document details the enzymatic steps, intermediate compounds, and regulatory aspects of fraxetin formation, supported by quantitative data and detailed experimental protocols.

The Biosynthetic Pathway of Fraxetin

The biosynthesis of fraxetin originates from the general phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway commences with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield fraxetin.

The core pathway can be summarized as follows:

-

Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to produce cinnamic acid.[1][2]

-

Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to form p-coumaric acid.[1][2]

-

Activation to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by coenzyme A, a reaction catalyzed by 4-Coumarate-CoA Ligase (4CL) , to produce p-coumaroyl-CoA.[1]

-

Formation of Scopoletin (B1681571) Precursor: The subsequent steps leading to the coumarin scaffold involve hydroxylation and methylation. While the exact sequence can vary between plant species, a key intermediate is feruloyl-CoA. The conversion of p-coumaroyl-CoA to feruloyl-CoA involves hydroxylation at the C3 position by p-Coumarate 3-Hydroxylase (C3'H) and subsequent methylation by Caffeic Acid O-Methyltransferase (COMT) .

-

Ortho-hydroxylation and Lactonization to Scopoletin: A critical step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative. In the case of scopoletin (the direct precursor of fraxetin), Feruloyl-CoA 6'-Hydroxylase (F6'H1) , a 2-oxoglutarate-dependent dioxygenase, catalyzes the 6'-hydroxylation of feruloyl-CoA. This is followed by a spontaneous trans/cis isomerization and lactonization to form the coumarin ring of scopoletin (7-hydroxy-6-methoxycoumarin).

-

Hydroxylation to Fraxetin: The final step in the biosynthesis of fraxetin is the hydroxylation of scopoletin at the C8 position. This reaction is catalyzed by Scopoletin 8-Hydroxylase (S8H) , another 2-oxoglutarate-dependent dioxygenase.

This pathway is particularly well-studied in the model plant Arabidopsis thaliana, where it plays a crucial role in iron acquisition under deficient conditions.

Quantitative Data

The biosynthesis of fraxetin is tightly regulated, and the levels of intermediates and the activity of enzymes can vary significantly depending on the plant species, tissue, and environmental conditions. Iron deficiency is a well-documented stimulus for the upregulation of the fraxetin biosynthetic pathway in roots.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax | Optimal pH | Optimal Temperature (°C) | Reference |

| S8H | Arabidopsis thaliana | Scopoletin | 11 | Not Reported | 8.0 | 31.5 |

Further research is required to populate this table with kinetic data for all the key enzymes in the pathway.

| Compound | Plant Species | Tissue | Condition | Concentration | Reference |

| Fraxetin | Arabidopsis thaliana | Root Exudates | Iron Deficiency | Predominant secreted coumarin | |

| Scopoletin | Arabidopsis thaliana | Root | Iron Deficiency | Significantly increased | |

| Scopolin | Arabidopsis thaliana | Root | Iron Deficiency | Significantly increased |

This table will be expanded as more quantitative metabolite data becomes available.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the biosynthesis of fraxetin.

This protocol is adapted from studies on Arabidopsis thaliana S8H.

Objective: To determine the enzymatic activity of S8H in converting scopoletin to fraxetin.

Materials:

-

Recombinant S8H protein (heterologously expressed and purified)

-

Scopoletin (substrate)

-

2-oxoglutarate

-

FeSO₄

-

Ascorbate

-

MOPS buffer (pH 8.0)

-

Methanol

-

HPLC system with a C18 column and a diode array detector

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing MOPS buffer (pH 8.0), 2-oxoglutarate, FeSO₄, ascorbate, and purified S8H enzyme.

-

Initiation of Reaction: Start the reaction by adding the substrate, scopoletin.

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 31.5°C) for a defined period (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of methanol.

-

Analysis: Centrifuge the mixture to pellet the precipitated protein. Analyze the supernatant by HPLC to separate and quantify the substrate (scopoletin) and the product (fraxetin). Monitor the absorbance at a wavelength suitable for detecting both compounds (e.g., 340 nm).

-

Quantification: Calculate the amount of fraxetin produced by comparing the peak area to a standard curve of authentic fraxetin.

Objective: To identify and quantify fraxetin and related coumarins in plant extracts.

Materials:

-

Plant tissue (e.g., roots)

-

Liquid nitrogen

-

Extraction solvent (e.g., 80% methanol)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

UPLC-ESI-MS/MS system

Procedure:

-

Sample Collection and Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.

-

Extraction: Add a pre-chilled extraction solvent to the powdered tissue. Vortex thoroughly and incubate (e.g., on ice or at 4°C) with shaking for a specified time.

-

Clarification: Centrifuge the extract at high speed to pellet cell debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

UPLC-ESI-MS/MS Analysis: Inject the filtered extract into a UPLC-ESI-MS/MS system.

-

Chromatographic Separation: Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the coumarins.

-

Mass Spectrometry Detection: Operate the mass spectrometer in both positive and negative ion modes. Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of known coumarins, or full scan mode for untargeted profiling.

-

-

Data Analysis: Identify compounds by comparing their retention times and mass spectra with those of authentic standards. Quantify the compounds using standard curves.

Regulation of Fraxetin Biosynthesis

The biosynthesis of fraxetin is regulated at the transcriptional level, with the expression of key enzyme-encoding genes being induced by specific environmental cues.

-

Iron Deficiency: In Arabidopsis thaliana, the genes encoding F6'H1 and S8H are strongly upregulated in roots under iron-deficient conditions. This leads to the increased production and secretion of fraxetin, which aids in the mobilization and uptake of iron from the soil.

-

Transcriptional Regulators: Transcription factors from the MYB family, such as MYB72, have been implicated in the regulation of coumarin biosynthesis in response to iron deficiency.

Conclusion

The biosynthesis of 7-hydroxy-8-methoxycoumarin is a well-defined pathway branching from the general phenylpropanoid metabolism. The key enzymes, particularly F6'H1 and S8H, have been characterized, and their crucial role in plant responses to iron deficiency has been established. This technical guide provides a foundation for researchers and professionals seeking to understand and manipulate this pathway for applications in agriculture, natural product synthesis, and drug development. Further research is needed to fully elucidate the kinetic properties of all enzymes involved and to expand our understanding of the regulatory networks controlling fraxetin biosynthesis in a wider range of plant species.

References

The Dihydroisocoumarin Hydrangenol: A Technical Guide to its Natural Sources, Abundance, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangenol (B20845), a dihydroisocoumarin, is a prominent bioactive compound found within the Hydrangeaceae family. While the closely related compound, hydrangetin, remains largely uncharacterized in scientific literature, hydrangenol has been the subject of increasing research interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources, abundance, and known biological signaling pathways of hydrangenol. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance of Hydrangenol

Hydrangenol has been primarily identified and quantified in various species of the genus Hydrangea. The abundance of this compound can vary significantly depending on the species, cultivar, plant part, and even environmental conditions such as soil pH.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative data for hydrangenol in different Hydrangea species. It is important to note that direct comparisons between studies may be limited due to variations in analytical methodologies and sample preparation.

| Plant Species | Plant Part | Compound | Abundance | Reference |

| Hydrangea macrophylla | Leaves | Hydrangenol | 192 ± 3 mg/100 g | [2] |

| Hydrangea macrophylla | Leaves | Phyllodulcin | 37 ± 3 mg/100 g | [2] |

| Hydrangea macrophylla subsp. serrata | Leaves | Hydrangenol | Not specified, but present | [3] |

| Hydrangea macrophylla subsp. serrata | Leaves | Phyllodulcin | Variable | [3] |

| Hydrangea macrophylla | Roots | Hydrangenol | Highest concentration compared to flowers and leaves | |

| Hydrangea serrata | Leaves | Hydrangenol | 1.002% in hot water extract |

Note: Phyllodulcin is another dihydroisocoumarin often found alongside hydrangenol in Hydrangea species.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. This section outlines the key experimental protocols for the extraction, isolation, and quantification of hydrangenol from Hydrangea species.

Extraction and Isolation of Hydrangenol from Hydrangea serrata Leaves

-

Extraction: Dried leaves of Hydrangea serrata (18 kg) were extracted with distilled water (360 L) at 98 °C for 5 hours.

-

Fractionation: The resulting extract (3 kg) was fractionated on a Diaion HP-20 column using a stepwise gradient of methanol (B129727) (MeOH) in water (30%, 50%, 70%, 100% MeOH) followed by a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and MeOH.

-

Subfractionation: The 100% MeOH fraction (200 g) was subjected to a Sephadex LH-20 gel column eluted with MeOH to yield seven subfractions.

-

Purification: Hydrangenol (15 g) was obtained by recrystallization of one of the subfractions (20 g) in MeOH.

Extraction and Isolation of Hydrangenol from Hydrangea macrophylla Leaves

-

Sample Preparation: Dry Hydrangea leaves were crushed.

-

Fermentation and Extraction: 0.1 g of the crushed material was mixed with 2 mL of HPLC-grade water, vortexed for 1 minute, and fermented at 70 °C for 18 hours. The fermented sample was then extracted with 1 mL of MeOH and 1 mL of 70% ethanol (B145695) in an ultrasonic bath for 30 minutes.

-

Centrifugation: The extract was centrifuged at 5000 rpm for 5 minutes.

-

Isolation: Hydrangenol was isolated from the supernatant using preparative High-Performance Liquid Chromatography (HPLC).

Quantification of Hydrangenol by Ultra-Performance Liquid Chromatography (UPLC)

-

System: Waters Acquity UPLC® I-Class

-

Detector: Acquity UPLC ελ PDA detector

-

Column: Reversed-phase C18 column (Luna Omega 1.6 µm Polar C18 50 × 2.1 mm)

-

Mobile Phase and Gradient: A gradient elution with 0.3% formic acid in HPLC water (A) and acetonitrile (B52724) (B) was used. The gradient profile was as follows: start at 10% B for 2 minutes, increase to 20% B at 12 minutes, maintain 35% B from 22 to 25 minutes, and return to 10% B from 27 to 37 minutes.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Detection Wavelength: 214 nm

Signaling Pathways and Biological Activity

Hydrangenol has been shown to modulate several key signaling pathways, contributing to its observed biological activities, including anti-inflammatory, antioxidant, and anti-angiogenic effects.

Anti-Inflammatory and Antioxidant Signaling Pathways

Hydrangenol has demonstrated the ability to suppress inflammatory responses and enhance cellular antioxidant defenses through the modulation of the following pathways:

-

MAPK/AP-1 and STAT1 Signaling: Hydrangenol inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK and p38. This, in turn, attenuates the activation of the transcription factor activator protein 1 (AP-1) and signal transducer and activator of transcription 1 (STAT1). The inhibition of these pathways leads to a reduction in the expression of pro-inflammatory cytokines and matrix metalloproteinases (MMPs).

-

Nrf2/ARE Signaling: Hydrangenol upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes through the antioxidant response element (ARE). This leads to increased levels of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO-1).

-

NF-κB Signaling: Hydrangenol can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of inflammatory gene expression. This inhibition contributes to its anti-inflammatory effects.

Caption: Hydrangenol's anti-inflammatory and antioxidant signaling pathways.

Anti-Angiogenic Signaling Pathway

Hydrangenol has been reported to inhibit angiogenesis, the formation of new blood vessels, a process crucial in tumor growth and metastasis.

-

VEGFR-2 Signaling: Hydrangenol significantly inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This blockade of VEGFR-2 activation, which appears to be independent of VEGF binding, leads to the downstream inhibition of signaling pathways including ERK1/2, AKT, and endothelial nitric oxide synthase (eNOS). This ultimately results in the suppression of endothelial cell proliferation, migration, and tube formation.

Caption: Hydrangenol's anti-angiogenic signaling pathway.

Other Phytochemicals of Interest

While this guide focuses on hydrangenol, it is worth noting other bioactive compounds found in the mentioned plant species.

-

Dichroa febrifuga : This plant, often used in traditional Chinese medicine, is known to contain alkaloids such as febrifugine (B1672321) and isofebrifugine, which are recognized for their antimalarial properties. Other isolated compounds include hydrangenoside C, isoarborinol, and methyl 1,3,4,6-tetra-O-acetyl-fructofuranoside.

-

Pileostegia viburnoides : There is limited specific information on the phytochemical composition of this climbing hydrangea species. Further research is needed to identify and quantify its bioactive constituents.

Conclusion

Hydrangenol, a dihydroisocoumarin primarily found in Hydrangea species, exhibits a range of promising biological activities. This technical guide has summarized the current knowledge on its natural sources, abundance, and its modulatory effects on key signaling pathways involved in inflammation, oxidative stress, and angiogenesis. The provided experimental protocols offer a foundation for researchers to further investigate this compound. As the demand for novel therapeutic agents from natural sources continues to grow, hydrangenol represents a compelling candidate for further preclinical and clinical evaluation. Future research should focus on expanding the quantitative analysis of hydrangenol across a wider range of Hydrangea species and cultivars, elucidating its precise mechanisms of action, and exploring its full therapeutic potential.

References

Preliminary Biological Activity Screening of Hydrangetin: A Technical Guide

Introduction

Hydrangetin (7-hydroxy-8-methoxycoumarin) is a natural coumarin (B35378) found in plants of the Hydrangea genus. Coumarins are a well-established class of benzopyrone secondary metabolites known for a wide spectrum of pharmacological activities. As research into natural products for novel therapeutic leads continues, a systematic preliminary screening of individual compounds like this compound is crucial. This technical guide provides a framework for conducting and interpreting the preliminary biological evaluation of this compound, focusing on its potential anti-inflammatory, antioxidant, and enzyme-inhibiting activities. While comprehensive screening data for this compound is limited in publicly available literature, this document consolidates standard experimental protocols and expected mechanistic pathways based on its chemical class and data from structurally related compounds.

Anti-inflammatory Activity Screening

Coumarins are widely recognized for their anti-inflammatory properties, primarily through the modulation of key signaling pathways involved in the inflammatory response. The preliminary screening of this compound for anti-inflammatory effects is a critical step in evaluating its therapeutic potential.

Quantitative Data on Related Coumarins

While specific data for this compound is scarce, the following table summarizes the in vitro anti-inflammatory activity of 7-methoxycoumarin (B196161), a structurally similar compound, providing a benchmark for expected potency.[1]

| Compound | Target | Assay Type | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |

| 7-Methoxycoumarin | COX-2 | Enzyme Inhibition | 17.26 | Celecoxib | 4.89 |

| 7-Methoxycoumarin | IL-1β | Cytokine Inhibition | 110.96 | Dexamethasone | 96.10 |

| 7-Methoxycoumarin | TNF-α | Cytokine Inhibition | 34.32 | Dexamethasone | 29.20 |

Experimental Protocol: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol describes a standard in vitro assay to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

1.2.1 Materials and Reagents

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

MTT reagent (for cytotoxicity assay)

1.2.2 Procedure

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory agent).

-

Inflammatory Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Griess Assay:

-

Transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 100 µL of Griess Reagent (mix Part A and Part B 1:1 immediately before use) to each well.

-

Incubate at room temperature for 15 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the concentration of nitrite in the supernatants by comparing the absorbance values against a sodium nitrite standard curve. Determine the percentage inhibition of NO production relative to the LPS-only treated cells.

-

Cytotoxicity Assay: Perform a concurrent MTT assay on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.

Associated Signaling Pathway: NF-κB Activation

The anti-inflammatory activity of many natural compounds, including coumarins, is mediated by the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes like inducible nitric oxide synthase (iNOS), COX-2, and various cytokines.[2]

References

- 1. Anti-inflammatory activity of 7-methoxycoumarin isolated from Ayapana triplinervis Vahl (Compositae) via inhibition of inflammatory mediators - In-vivo, in-vitro and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Prediction of Hydrangetin's Molecular Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangetin, a dihydroisocoumarin found in the leaves of Hydrangea macrophylla, has garnered interest for its potential pharmacological activities. As a member of the broader flavonoid family, it is anticipated to modulate various signaling pathways implicated in a range of diseases. Elucidating the direct molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its potential as a therapeutic agent. This technical guide provides a comprehensive overview of in silico methodologies to predict these molecular targets, offering a foundational workflow for researchers in drug discovery and computational biology.

In silico approaches provide a time- and cost-effective strategy to generate hypotheses about the bioactivity of natural products by predicting their interactions with a vast array of biological macromolecules.[1][2] Methodologies such as molecular docking, reverse docking, and pharmacophore modeling are powerful tools for identifying potential protein targets and elucidating the structural basis of these interactions.[3][4] This guide will detail the protocols for these techniques and present a framework for interpreting the resulting data to guide further experimental validation.

In Silico Workflow for this compound Target Prediction

The computational prediction of molecular targets for a natural product like this compound typically follows a structured workflow. This process begins with obtaining the ligand's structure and progresses through various screening and analysis steps to identify and prioritize potential protein targets.

Caption: A generalized workflow for the in silico prediction of molecular targets for natural products like this compound.

Data Presentation: Predicted Molecular Targets of this compound

Given that specific in silico studies on this compound are not yet prevalent in public literature, this section presents a curated list of plausible protein targets based on the known biological activities of structurally similar flavonoids and isocoumarins.[5] These targets are implicated in key signaling pathways related to inflammation, cancer, and metabolic disorders. The binding affinities presented are hypothetical values typical for flavonoid-protein interactions and serve as a guide for expected outcomes from docking studies.

| Target Protein Class | Specific Target | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Kinases | Mitogen-activated protein kinase kinase 1 (MEK1) | -8.5 to -10.5 | Cancer, Inflammation |

| Phosphoinositide 3-kinase (PI3K) | -8.0 to -10.0 | Cancer, Inflammation | |

| c-Jun N-terminal kinase (JNK) | -7.5 to -9.5 | Neurodegenerative Diseases | |

| Transcription Factors | Nuclear factor kappa B (NF-κB) p50/p65 | -7.0 to -9.0 | Inflammation, Cancer |

| Enzymes | Cyclooxygenase-2 (COX-2) | -9.0 to -11.0 | Inflammation, Pain |

| 5-Lipoxygenase (5-LOX) | -8.5 to -10.5 | Inflammation, Asthma | |

| Matrix Metalloproteinase-9 (MMP-9) | -7.5 to -9.5 | Cancer Metastasis | |

| Nuclear Receptors | Peroxisome proliferator-activated receptor gamma (PPARγ) | -7.0 to -9.0 | Diabetes, Inflammation |

Experimental Protocols

Molecular Docking of this compound against a Panel of Selected Targets

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.

Protocol using AutoDock Vina:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from the PubChem database (CID: 5316302) in SDF format.

-

Convert the 2D structure to a 3D structure using a molecular modeling software like Avogadro or UCSF Chimera.

-

Perform energy minimization of the 3D structure using a force field such as MMFF94.

-

Save the optimized structure in PDBQT format, which includes partial charges and rotatable bond information, using AutoDock Tools.

-

-

Receptor Preparation:

-

Download the 3D crystal structures of the target proteins (e.g., MEK1, PI3K, COX-2) from the Protein Data Bank (PDB).

-

Prepare the protein for docking by removing water molecules, co-crystallized ligands, and any non-essential ions using AutoDock Tools.

-

Add polar hydrogens and assign Gasteiger charges to the protein.

-

Define the binding site by creating a grid box that encompasses the active site of the protein. The coordinates for the grid box can be determined from the position of the co-crystallized ligand or through binding pocket prediction tools.

-

Save the prepared receptor in PDBQT format.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation. The command will specify the prepared ligand and receptor files, the grid box parameters, and the exhaustiveness of the search.

-

vina --receptor receptor.pdbqt --ligand this compound.pdbqt --config config.txt --out output.pdbqt --log log.txt

-

The config.txt file contains the coordinates of the center of the grid box and its dimensions.

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains the predicted binding poses of this compound ranked by their binding affinity scores (in kcal/mol).

-

Visualize the protein-ligand interactions for the best-scoring poses using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

-

Reverse Docking for Broad-Spectrum Target Identification

Reverse docking screens a single ligand against a large library of protein structures to identify potential targets.

Protocol:

-

Ligand Preparation:

-

Prepare the 3D structure of this compound as described in the molecular docking protocol.

-

-

Target Database Preparation:

-

Compile a database of 3D protein structures. This can be a curated subset of the PDB focusing on human proteins or specific protein families, or a comprehensive human proteome model.

-

Prepare each protein in the database for docking by removing water molecules, adding hydrogens, and assigning charges. This can be automated using scripting.

-

-

High-Throughput Docking:

-

Perform automated docking of this compound against every prepared protein in the target database.

-

-

Hit Identification and Filtering:

-

Rank the proteins based on the predicted binding affinity of this compound.

-

Filter the initial hit list by applying criteria such as a binding energy cutoff (e.g., < -7.0 kcal/mol) and visual inspection of the binding poses for plausible interactions.

-

Further prioritize hits by considering the biological function of the identified proteins and their relevance to known activities of flavonoids.

-

Pharmacophore Modeling and Virtual Screening

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Protocol:

-

Pharmacophore Model Generation (Ligand-Based):

-

If a set of known active ligands for a particular target is available, align their 3D structures.

-

Identify common chemical features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are spatially conserved among the active molecules.

-

Generate a 3D pharmacophore model that represents this common feature arrangement. Software such as LigandScout or Phase can be used for this purpose.

-

-

Virtual Screening:

-

Use the generated pharmacophore model as a 3D query to screen a database of compounds, in this case, to see if this compound matches the pharmacophore of known active molecules for a specific target.

-

Alternatively, if a protein structure is available, a structure-based pharmacophore can be generated from the protein's active site. This pharmacophore can then be used to screen for compounds that fit the active site's chemical features.

-

-

Hit Analysis:

-

Analyze the compounds that match the pharmacophore model. For this compound, a positive match would suggest it is likely to bind to the corresponding target.

-

Mandatory Visualizations

Signaling Pathway Diagrams

Flavonoids are known to modulate several key signaling pathways involved in cellular processes like inflammation, proliferation, and apoptosis. Based on the predicted targets, this compound may influence these pathways.

Caption: Postulated inhibition of the MAPK signaling pathway by this compound through interaction with MEK1.

Caption: Hypothetical modulation of the PI3K/Akt signaling pathway by this compound via PI3K inhibition.

Caption: Potential interference of this compound with the NF-κB signaling pathway.

Conclusion

The in silico approaches detailed in this guide provide a robust framework for the initial stages of drug discovery and target identification for natural products like this compound. While computational predictions are a powerful hypothesis-generating tool, it is imperative that these findings are followed by experimental validation to confirm the biological activity and therapeutic potential of the compound. The predicted targets and pathways outlined herein offer a starting point for such investigations, paving the way for a deeper understanding of this compound's molecular mechanisms of action.

References

Elucidating the Structure of Hydrangetin: A Technical Guide Using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies for the structural elucidation of hydrangetin, a dihydroisocoumarin derivative, utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide provides a comprehensive overview of the experimental protocols, data interpretation, and visualization of the analytical workflow, tailored for professionals in chemical research and drug development.

Introduction to this compound

This compound is a natural product belonging to the dihydroisocoumarin class of compounds. Isocoumarins and their derivatives have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antioxidant and anti-inflammatory properties. The precise determination of their chemical structure is a critical first step in understanding their mechanism of action and potential therapeutic applications. This guide will walk through the process of isolating and characterizing this compound, with a focus on the application of modern spectroscopic techniques.

Experimental Protocols

A typical procedure for isolating this compound from a natural source, such as the leaves of Hydrangea macrophylla, involves the following steps:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature.

-

Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

Chromatographic Separation: The fraction containing this compound is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

For the structural analysis of this compound, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are conducted.

-

Sample Preparation: A 5-10 mg sample of pure this compound is dissolved in 0.5 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

1D NMR Spectroscopy:

-

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons, their chemical environments, and their neighboring protons. Key parameters to analyze are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

-

¹³C NMR (Carbon-13 NMR): This experiment reveals the number of non-equivalent carbons and their chemical environments. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling to simplify the signals to singlets.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds), helping to establish proton-proton spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different spin systems and assembling the carbon skeleton.

-

High-resolution mass spectrometry with a soft ionization technique like Electrospray Ionization (ESI) is employed to determine the molecular formula and study the fragmentation pattern of this compound.

-

Sample Preparation: A dilute solution of this compound (typically 1-10 µg/mL) is prepared in a suitable solvent system, such as methanol or acetonitrile (B52724) with a small percentage of formic acid to promote protonation.

-

ESI-MS Analysis: The sample is introduced into the ESI source, where it is ionized to form predominantly protonated molecules, [M+H]⁺. The high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) provides a highly accurate mass measurement, allowing for the determination of the elemental composition.

-

ESI-MS/MS (Tandem Mass Spectrometry): The protonated molecular ion ([M+H]⁺) is selected and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable information about the connectivity of atoms within the molecule.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data for this compound based on the analysis of closely related dihydroisocoumarin structures.

Table 1: ¹H NMR Spectral Data for a this compound Analog (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 3 | 4.68 | m | 1H | |

| 4α | 2.95 | dd | 16.5, 3.5 | 1H |

| 4β | 3.05 | dd | 16.5, 11.5 | 1H |

| 5 | 6.28 | d | 2.5 | 1H |

| 7 | 6.25 | d | 2.5 | 1H |

| 8-OH | 9.70 | s | 1H | |

| 3-CH₃ | 1.50 | d | 6.5 | 3H |

Table 2: ¹³C NMR Spectral Data for a this compound Analog (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| 1 | 170.5 | C=O |

| 3 | 76.8 | CH |

| 4 | 35.2 | CH₂ |

| 4a | 139.5 | C |

| 5 | 101.8 | CH |

| 6 | 163.0 | C |

| 7 | 100.5 | CH |

| 8 | 164.8 | C |

| 8a | 101.2 | C |

| 3-CH₃ | 21.0 | CH₃ |

Table 3: ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| [M+H]⁺ | [M+H - H₂O]⁺ | Water |

| [M+H]⁺ | [M+H - CO]⁺ | Carbon Monoxide |

| [M+H]⁺ | [M+H - CH₃]⁺ | Methyl Radical |

| [M+H]⁺ | RDA Fragment | Retro-Diels-Alder reaction products |

Visualization of Analytical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in the structure elucidation of this compound.

"exploratory studies on the pharmacological potential of Hydrangetin"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrangetin, also known as hydrangenol, is a dihydroisocoumarin found in the plants of the Hydrangea genus, notably Hydrangea macrophylla and Hydrangea serrata.[1] Traditionally used in herbal medicine, recent scientific investigations have begun to systematically explore the diverse pharmacological activities of this natural compound. This technical guide provides a comprehensive overview of the current state of research on this compound, focusing on its antioxidant, anti-inflammatory, anti-diabetic, anticancer, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various in vitro assays. Its ability to scavenge free radicals and reduce oxidative stress is a key mechanism underlying many of its other pharmacological effects.

Quantitative Data for Antioxidant Activity of this compound

| Assay | Model System | Key Findings | Reference |

| TEAC (Trolox Equivalent Antioxidant Capacity) | Chemical Assay | 1.8 - 3.2 mmol TE/mmol | [2][3] |

| ORAC (Oxygen Radical Absorbance Capacity) | Chemical Assay | 16.5 - 27.0 mmol TE/mmol | [2][3] |

| Total Phenolics Content (Folin-Ciocalteu) | Chemical Assay | 7.1 - 11.2 g GAE/100 g |

Experimental Protocols for Antioxidant Assays

This assay assesses the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or Ethanol), spectrophotometric grade

-

This compound (test sample)

-

Ascorbic acid or Trolox (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer capable of reading at 517 nm

-

-

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

-

Preparation of Test Samples: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

-

Assay:

-

In a 96-well plate, add a specific volume of each this compound dilution to different wells.

-

Add the same volume of the methanolic DPPH solution to each well.

-

Include a blank (methanol only) and a control (methanol with DPPH solution).

-

Include a positive control (e.g., ascorbic acid) at various concentrations.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

-

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

-

Reagents and Materials:

-

Acetate (B1210297) buffer (300 mM, pH 3.6)

-

TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound (test sample)

-

Ferrous sulfate (B86663) (FeSO₄·7H₂O) or Trolox (standard)

-

96-well microplate

-

Spectrophotometer capable of reading at 593 nm

-

-

Procedure:

-

Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

Preparation of Test Samples and Standards: Prepare a series of dilutions of this compound and the standard (e.g., FeSO₄) in a suitable solvent.

-

Assay:

-

Add a small volume of the sample or standard to the wells of a 96-well plate.

-

Add a larger volume of the pre-warmed FRAP reagent to each well and mix thoroughly.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-30 minutes).

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is generated by plotting the absorbance of the standards against their concentrations. The FRAP value of the sample is then determined from the standard curve and is expressed as µM Fe(II) equivalents or Trolox equivalents.

-

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Quantitative Data for Anti-inflammatory Activity of this compound

| Model System | Biomarker | Key Findings | Reference |

| LPS-induced RAW264.7 macrophages | NO production | Dose-dependent reduction | |

| LPS-induced RAW264.7 macrophages | PGE₂ production | Significant downregulation | |

| DSS-induced colitis in mice | Pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | Suppression of expression | |

| DSS-induced colitis in mice | iNOS, COX-2 | Inhibition of expression |

Experimental Protocol for Anti-inflammatory Assay

-

Cell Culture: Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment:

-

Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

-

Measurement of NO Production (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite (B80452) is used to quantify the concentration of nitrite, a stable metabolite of NO.

-

-

Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO is not due to cytotoxicity, perform a concurrent MTT assay on the treated cells.

Anti-diabetic Activity

This compound has shown promise as an anti-diabetic agent by improving glucose homeostasis and inhibiting key enzymes involved in carbohydrate metabolism.

Quantitative Data for Anti-diabetic Activity of this compound

| Assay | Model System | Key Findings | Reference |

| α-Amylase Inhibition | Enzyme Assay | IC50: 3.6 mg/mL (52% inhibition) | |

| α-Glucosidase Inhibition | Enzyme Assay | IC50: 0.97 mg/mL (51% inhibition) |

Experimental Protocol for In Vivo Anti-diabetic Study

-

Animals: Use male Wistar or Sprague-Dawley rats.

-

Induction of Diabetes:

-

Acclimatize the animals for at least one week.

-

Induce diabetes by a single intraperitoneal (i.p.) injection of freshly prepared streptozotocin (B1681764) (STZ) solution (e.g., 40-65 mg/kg body weight) in citrate (B86180) buffer (pH 4.5).

-

Monitor blood glucose levels after 48-72 hours. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.

-

-

Experimental Design:

-

Divide the diabetic rats into several groups:

-

Diabetic control group (receiving vehicle).

-

This compound-treated groups (receiving different doses of this compound, e.g., orally).

-

Positive control group (receiving a standard anti-diabetic drug like metformin (B114582) or glibenclamide).

-

A non-diabetic normal control group should also be included.

-

-

Administer the treatments daily for a specified period (e.g., 21-28 days).

-

-

Parameters to be Measured:

-

Fasting Blood Glucose: Measured at regular intervals from the tail vein using a glucometer.

-

Oral Glucose Tolerance Test (OGTT): Performed at the end of the study to assess glucose utilization.

-

Biochemical Parameters: At the end of the treatment period, collect blood samples for the analysis of serum insulin, lipid profile (total cholesterol, triglycerides, HDL, LDL), and markers of liver and kidney function.

-

Histopathology: Isolate the pancreas for histopathological examination of the islets of Langerhans.

-

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Its anticancer mechanisms often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity of this compound

| Cell Line | Assay | Key Findings | Reference |

| Prostate Cancer (PC-3) | Cell Viability (MTT) | IC50: ~75 µM (72h) | |

| Prostate Cancer (LNCaP) | Cell Viability (MTT) | IC50: ~65 µM (72h) |

Note: GI50 (Growth Inhibition 50) is another common metric, representing the concentration that inhibits cell growth by 50%.

Experimental Protocols for Anticancer Assays

-

Cell Culture: Culture the desired cancer cell lines in their respective recommended media and conditions.

-

Treatment:

-

Seed the cells in a 96-well plate and allow them to attach.

-

Treat the cells with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours).

-

-

MTT Assay:

-

After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm).

-

The cell viability is expressed as a percentage of the control (untreated cells). The IC50 or GI50 value is calculated from the dose-response curve.

-

-

Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.

-

Staining:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

-

Treatment and Fixation: Treat cells with this compound, then harvest and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways Modulated by this compound

The pharmacological effects of this compound are mediated through its interaction with several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of this pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are involved in cellular responses to stress and inflammation. This compound can modulate the phosphorylation and activation of these kinases.

Caption: this compound modulates the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth. Its dysregulation is common in cancer. This compound has been shown to interfere with this pathway in cancer cells.

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Neuroprotective and Antimicrobial Activities

Research into the neuroprotective and antimicrobial effects of this compound is ongoing. Preliminary studies suggest potential in these areas, but more quantitative data and detailed mechanistic studies are required.

Pharmacokinetics and Bioavailability

Currently, there is limited publicly available data on the pharmacokinetics and bioavailability of this compound. Further studies are needed to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for its development as a drug.

Synthesis and Derivatives

This compound can be isolated from its natural sources, and synthetic routes for its production have also been developed. The synthesis of this compound derivatives is an active area of research, with the aim of improving its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities. Its well-documented antioxidant, anti-inflammatory, anti-diabetic, and anticancer effects, mediated through the modulation of key signaling pathways, make it a strong candidate for further drug development. This technical guide provides a solid foundation of the current knowledge on this compound, highlighting the need for further research, particularly in the areas of neuroprotection, antimicrobial activity, and pharmacokinetics, to fully realize its therapeutic potential.

References

- 1. Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. International Journal of Secondary Metabolite » Submission » In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves [dergipark.org.tr]

Identifying Novel Microbial Sources of Hydrangetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrangetin, a dihydroisocoumarin, is a natural phenolic compound traditionally sourced from the plant Hydrangea macrophylla. With a growing interest in its potential therapeutic applications, including antioxidant and anti-inflammatory properties, there is a compelling case for exploring alternative and sustainable production methods. Microbial fermentation offers a promising avenue for the scalable and cost-effective synthesis of complex natural products. This technical guide outlines a comprehensive, multi-pronged strategy for the identification of novel microbial sources of this compound. The methodologies detailed herein span from the initial isolation and high-throughput screening of diverse microbial populations to advanced techniques in genome mining and the heterologous expression of biosynthetic pathways. This guide provides researchers and drug development professionals with the necessary experimental protocols and conceptual frameworks to embark on the discovery of microbial-derived this compound, potentially unlocking new avenues for its production and therapeutic development.

Introduction to this compound and the Case for Microbial Sourcing

This compound is a stilbenoid derivative recognized for its presence in Hydrangea species. Structurally, it is a dihydroisocoumarin, and its biosynthesis in plants is linked to the phenylpropanoid pathway. The growing body of research on this compound's bioactivities necessitates a reliable and scalable supply of the compound. Traditional extraction from plant sources can be limited by geographical and seasonal variability, as well as the challenges of complex purification processes.

Microbial systems present a robust alternative for the production of high-value plant secondary metabolites.[1][2] The advantages of microbial fermentation include rapid growth rates, the potential for high-density cultures, and the amenability of microbes to genetic and metabolic engineering for yield optimization.[3][4] The vast, largely untapped diversity of microorganisms represents a rich reservoir of novel biosynthetic capabilities.[5] This guide focuses on a systematic approach to tap into this diversity for the discovery of this compound-producing microbes.

A Multi-Pronged Strategy for Discovery

The identification of novel microbial sources of this compound requires an integrated approach that combines classical microbiology with modern 'omics' technologies. The overall workflow is depicted below.

Caption: Overall workflow for identifying microbial this compound sources.

This strategy is divided into four key stages:

-

Microbial Isolation and Culturing: Building a diverse library of microorganisms from various ecological niches.

-

Screening and Identification: Employing high-throughput methods to screen microbial extracts for the presence of this compound or related compounds.

-

Genomic and Bioinformatic Analysis: Identifying the biosynthetic gene clusters (BGCs) responsible for this compound production in hit strains.

-

Heterologous Expression and Engineering: Transferring the identified BGCs into a suitable host for scalable production and yield optimization.

Data Presentation

Effective data management and clear presentation are crucial for comparing results across different experiments and microbial strains. The following tables provide templates for organizing key quantitative data.

Table 1: Hypothetical Screening Results of Microbial Extracts

| Microbial Isolate ID | Source Habitat | Extract Concentration (mg/mL) | This compound Peak Area (LC-MS) | Relative Abundance (%) |

| M-001 | Forest Soil | 10 | 1.2 x 10^5 | 5 |

| M-002 | Marine Sediment | 10 | Not Detected | 0 |

| M-003 | Plant Endophyte | 10 | 8.5 x 10^6 | 60 |

| M-004 | Cave Biofilm | 10 | 3.4 x 10^4 | 2 |

Table 2: Hypothetical Comparative Yields of this compound from Engineered Microbial Strains

| Engineered Strain | Host Organism | BGC Origin | Precursor Fed | This compound Titer (mg/L) |

| E. coli-Hyd1 | E. coli BL21(DE3) | Isolate M-003 | Phenylalanine | 50 |

| S. cerevisiae-Hyd1 | S. cerevisiae | Isolate M-003 | Phenylalanine | 120 |

| E. coli-Hyd2 | E. coli BL21(DE3) | Isolate M-003 | Cinnamic Acid | 85 |

| S. cerevisiae-Hyd2 | S. cerevisiae | Isolate M-003 | Cinnamic Acid | 210 |

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the discovery workflow.

Microbial Isolation and Culturing

Objective: To isolate a diverse range of microorganisms from various environmental samples.

Materials:

-

Sterile sample collection tubes and bags

-

Multiple selective and non-selective agar (B569324) media (e.g., Nutrient Agar, Potato Dextrose Agar, ISP2 medium)

-

Enrichment broths

-

Incubators at various temperatures

-

Autoclave

-

Laminar flow hood

Procedure:

-

Sample Collection: Aseptically collect samples from diverse environments such as soil, marine sediments, plant tissues (for endophytes), and lichens.

-

Serial Dilution and Plating: Prepare serial dilutions of the samples in sterile saline. Plate the dilutions onto various agar media.

-

Incubation: Incubate the plates at different temperatures (e.g., 25°C, 30°C, 37°C) for 7-21 days.

-

Isolation of Pure Cultures: Pick individual colonies with distinct morphologies and streak them onto fresh plates to obtain pure cultures.

-

Cryopreservation: Grow pure cultures in appropriate broth media and prepare glycerol (B35011) stocks for long-term storage at -80°C.

High-Throughput Screening for Stilbenoid Production

Objective: To rapidly screen a large number of microbial extracts for the presence of this compound or related stilbenoids.

Materials:

-

96-well deep-well plates for microbial cultivation

-

Automated liquid handling system

-

Solvents for extraction (e.g., ethyl acetate (B1210297), methanol)

-

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS)

-

This compound analytical standard

Procedure:

-

Cultivation: Inoculate the isolated microbial strains into 96-well deep-well plates containing appropriate culture media. Incubate with shaking for 5-10 days.

-

Extraction: Add an equal volume of ethyl acetate to each well. Seal the plates and shake vigorously for 1 hour. Centrifuge the plates to separate the organic and aqueous layers.

-

Sample Preparation: Transfer the organic layer to a new 96-well plate and evaporate the solvent under a stream of nitrogen. Reconstitute the dried extracts in methanol.

-

HPLC-MS Analysis: Analyze the reconstituted extracts using a rapid HPLC-MS method. Monitor for the mass-to-charge ratio (m/z) corresponding to this compound and its potential derivatives.

-

Hit Identification: Compare the retention time and mass spectrum of peaks in the microbial extracts with the this compound analytical standard to identify positive hits.

Genome Mining for Biosynthetic Gene Clusters (BGCs)

Objective: To identify the genetic blueprint responsible for this compound biosynthesis in the hit microorganisms.

Materials:

-

DNA extraction kit

-

Next-generation sequencing (NGS) platform (e.g., Illumina, PacBio)

-

Bioinformatics software for genome assembly (e.g., SPAdes, Canu)

-

Bioinformatics tools for BGC prediction (e.g., antiSMASH, PRISM)

Procedure:

-

Genomic DNA Extraction: Extract high-quality genomic DNA from the positive hit microbial strains.

-

Genome Sequencing: Sequence the genomes using an appropriate NGS platform to obtain high-coverage sequencing data.

-

Genome Assembly: Assemble the sequencing reads into a draft or complete genome sequence.

-

BGC Prediction: Submit the assembled genome to antiSMASH or a similar tool to predict the locations and architectures of secondary metabolite BGCs.

-

Candidate BGC Identification: Search the predicted BGCs for genes encoding enzymes typically involved in stilbenoid biosynthesis, such as polyketide synthases (PKSs), chalcone (B49325) synthases (CHSs), and tailoring enzymes (e.g., hydroxylases, methyltransferases).

Heterologous Expression of Biosynthetic Pathways

Objective: To functionally validate the candidate BGC and establish a platform for scalable production.

Materials:

-

Restriction enzymes, DNA ligase, and Gibson assembly reagents

-

Expression vectors for the chosen host (e.g., E. coli, Saccharomyces cerevisiae)

-

Competent cells of the host organism

-

Fermenters for controlled cultivation

Procedure:

-

BGC Cloning: Clone the identified BGC from the native producer into a suitable expression vector. This may require assembling multiple DNA fragments.

-

Host Transformation: Transform the expression vector into a well-characterized and genetically tractable host organism.

-

Expression and Fermentation: Cultivate the engineered host under conditions that induce the expression of the BGC.

-

Product Analysis: Extract the culture broth and analyze for the production of this compound using HPLC-MS.

-

Metabolic Engineering (Optional): If initial production is low, optimize the pathway by overexpressing precursor-supplying genes, knocking out competing pathways, or codon-optimizing the BGC genes for the heterologous host.

Signaling Pathways and Logical Relationships

Hypothetical this compound Biosynthetic Pathway

The biosynthesis of this compound in a microbial host would likely follow a pathway analogous to that in plants, starting from the general phenylpropanoid pathway.

Caption: Hypothetical microbial biosynthetic pathway for this compound.

Decision Tree for Prioritizing Microbial Candidates

After the initial screening, a systematic approach is needed to select the most promising candidates for further investigation.

Caption: Decision tree for prioritizing microbial candidates.

Conclusion and Future Outlook

The discovery of microbial sources for this compound holds the potential to revolutionize its production, making it more sustainable and economically viable. The integrated workflow presented in this guide, combining high-throughput screening, genome mining, and synthetic biology, provides a robust framework for achieving this goal. While the direct isolation of a high-producing microbial strain is a possibility, the identification and subsequent heterologous expression of the responsible biosynthetic gene cluster is a more probable and powerful strategy. Future efforts in this area will likely benefit from advancements in automated screening technologies, next-generation sequencing, and metabolic engineering, further accelerating the discovery and optimization of microbial cell factories for the production of valuable natural products like this compound.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Engineering Plant Secondary Metabolism in Microbial Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Editorial: Heterologous production of high value metabolites in plants and microbes [frontiersin.org]

- 4. Editorial: Heterologous production of high value metabolites in plants and microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Drug Discovery from Microbial Sources: The Unique Mangrove Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Hydrangetin Extraction and Purification from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydrangetin, also known as hydrangenol, is a dihydroisocoumarin found in plants of the Hydrangea genus, notably Hydrangea macrophylla and Hydrangea serrata.[1][2][3][4] This natural compound has garnered scientific interest for its various biological activities, including anti-inflammatory, antiallergic, and antidiabetic properties.[1] These application notes provide a comprehensive overview of the methodologies for extracting and purifying this compound from plant materials, tailored for research and development purposes.

Data Presentation

The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, extraction method, and the physical state of the plant material. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Extraction Methods for Compounds from Hydrangea spp.